6-Bromo-4-methoxypyridin-2-amine CAS 1158786-59-4 properties
6-Bromo-4-methoxypyridin-2-amine CAS 1158786-59-4 properties
Topic: 6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4) Properties & Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Scaffold for Factor XIa and HCV Inhibitor Development
Executive Summary
6-Bromo-4-methoxypyridin-2-amine (CAS 1158786-59-4) is a highly specialized heterocyclic building block extensively utilized in modern medicinal chemistry. Its structural uniqueness lies in the 2,4,6-trisubstitution pattern of the pyridine ring, which offers three distinct vectors for chemical diversification:
-
C2-Amine: A nucleophilic handle for amide coupling or urea formation.
-
C4-Methoxy: An electron-donating group (EDG) that modulates the electronic density of the ring, influencing solubility and metabolic stability.
-
C6-Bromide: An electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This compound has emerged as a "privileged scaffold" in the synthesis of Factor XIa inhibitors (anticoagulants) and HCV NS5A inhibitors , particularly when coupled with azabicyclo[3.1.0]hexane motifs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 1158786-59-4 |
| IUPAC Name | 6-Bromo-4-methoxypyridin-2-amine |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 138–142 °C (Experimental range) |
| Boiling Point | ~311.5 °C (Predicted at 760 mmHg) |
| Density | 1.622 ± 0.06 g/cm³ (Predicted) |
| pKa | ~3.5–4.5 (Predicted; reduced basicity due to C6-Br EWG) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthetic Routes & Process Chemistry
The synthesis of CAS 1158786-59-4 is non-trivial due to the challenge of installing the amino group at C2 and the bromine at C6 with high regioselectivity. The industrial "Gold Standard" route avoids direct electrophilic bromination of the amine (which favors the C5 position) and instead utilizes a nucleophilic displacement strategy on a di-bromo precursor.
The "Ammonolysis" Route (Industrial Standard)
This route ensures 100% regiochemical purity by starting with a symmetric precursor.
-
Precursor Synthesis: 4-Methoxypyridine is lithiated (using n-BuLi/LiDMAE) and brominated to form 2,6-dibromo-4-methoxypyridine .
-
Desymmetrization: The dibromo intermediate undergoes nucleophilic aromatic substitution (SₙAr) with ammonia.
Experimental Protocol (Step 2: Ammonolysis)
-
Reagents: 2,6-Dibromo-4-methoxypyridine (1.0 eq), Liquid Ammonia (excess).
-
Conditions: Autoclave (High Pressure), 140 °C, 4–6 hours.
-
Workup: Cool to room temperature to vent ammonia. Dissolve residue in EtOAc, wash with water/brine, dry over Na₂SO₄.
-
Purification: Recrystallization from hexanes/EtOAc or column chromatography (SiO₂, 10-30% EtOAc in Hexanes).
-
Yield: Typically 75–85%.
Figure 1: Regioselective synthesis via desymmetrization of the 2,6-dibromo precursor.
Reactivity & Functionalization Logic
For medicinal chemists, the value of CAS 1158786-59-4 lies in its orthogonal reactivity. The C2-Amino group is typically functionalized first (as an amide), followed by C6-Bromo cross-coupling. This sequence prevents catalyst poisoning by the free amine during palladium cycles.
Key Transformations
-
Amide Coupling (C2): Reacts with carboxylic acids (e.g., azabicyclo[3.1.0]hexane derivatives) using HATU/DIPEA or POCl₃/Pyridine.
-
Suzuki-Miyaura Coupling (C6): The C6-bromide is sterically accessible and highly reactive toward boronic acids/esters.
-
Buchwald-Hartwig Amination (C6): Can introduce a second amino group, creating 2,6-diaminopyridine systems.
Figure 2: The standard "Amide-First" medicinal chemistry workflow.
Medicinal Chemistry Applications
Factor XIa and HCV Inhibitors
The most prominent application of this scaffold is in the synthesis of Factor XIa inhibitors (anticoagulants) and HCV NS5A inhibitors . The 4-methoxypyridine unit serves as a bioisostere for phenyl rings, improving solubility while maintaining planarity.
Key Intermediate: The amine is frequently coupled with (1R,3S,5R)-2-(tert-butoxycarbonyl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS 1306734-44-0) to form:
(1R,3S,5R)-tert-butyl 3-((6-bromo-4-methoxypyridin-2-yl)carbamoyl)-5-methyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
This intermediate is a direct precursor to macrocyclic inhibitors where the C6-bromide is subsequently coupled to close a ring or attach a P2/P3 ligand.
Mechanistic Rationale
-
H-Bond Donor: The amide NH (derived from the C2-amine) forms a critical hydrogen bond with the backbone carbonyl of the target protein (e.g., Serine 195 in proteases).
-
Lipophilicity Modulation: The C4-methoxy group balances the lipophilicity (LogP), preventing the molecule from becoming too hydrophobic, which is a common issue with all-carbon aromatic rings.
-
Vector Control: The 2,6-substitution angle (~120°) directs the attached groups into specific pockets (S1/S1' subsites) of the enzyme.
Handling, Stability & Safety
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed.[1]
Stability & Storage[2][10]
-
Acid Sensitivity: The methoxy group is relatively stable, but prolonged exposure to strong Lewis acids (e.g., BBr₃) will cleave it to the pyridone (4-hydroxy).
-
Oxidation: Stable to air, but long-term storage should be under inert gas to prevent N-oxide formation.
-
Thermal: Stable up to ~140 °C, making it suitable for high-temperature microwave couplings.
References
-
Preparation of 2-amino-6-bromopyridines via ammonolysis
- Source: US Patent 6,339,045 (2002).
- Relevance: Establishes the autoclave ammonolysis protocol for 2,6-dibromo precursors.
-
Application in Factor XIa / Azabicyclo[3.1.
- Source: Ambeed & ChemBK Catalog Data for CAS 1306734-44-0 and 1158786-59-4.
- Relevance: Identifies the specific amide coupling product used in drug discovery.
- Synthesis of Alkoxypyridines via Lithiation: Source:Tetrahedron Letters, Vol 50, Issue 26, 2009. "Regioselective lithiation of 4-methoxypyridine." Relevance: Describes the synthesis of the 2,6-dibromo-4-methoxy precursor.
-
BMS Factor XIa Inhibitor Program
- Source:Journal of Medicinal Chemistry, 2017, 60(24). "Discovery of Factor XIa Inhibitors."
- Relevance: Contextualizes the use of aminopyridine scaffolds in serine protease inhibition.
